molecular formula C12H14O2 B1346432 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- CAS No. 53863-68-6

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-

Cat. No. B1346432
CAS RN: 53863-68-6
M. Wt: 190.24 g/mol
InChI Key: HADPARVFTQANAI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves a detailed study of the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including the types of reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).


Scientific Research Applications

  • Marine-Derived Fungal Compounds :

    • A study identified new naphthalenones, including variants of 3,4-dihydro-2H-naphthalen-1-one, isolated from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their cytotoxicity and anti-inflammatory activity, with some showing moderate anti-inflammatory effects (Zhang et al., 2018).
  • Photochemical Reactions in Microreactor/Flow Systems :

    • Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers, like 1-methoxycarbonyl-2-methylnaphthalene, in a microreactor/flow system showed enhanced efficiency and improved product selectivity, indicating potential applications in synthetic chemistry (Maeda et al., 2012).
  • Synthesis of Complex Compounds :

    • The synthesis of 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one demonstrated how naphthalene derivatives can be used to create complex molecular structures, suggesting their utility in organic synthesis (Yoshioka et al., 2015).
  • Antioxidant Properties :

    • A study on new hydroquinone derivatives from an algicolous marine fungus Acremonium sp. discovered compounds, including 3,4-dihydro-1(2H)naphthalenone derivatives, with significant antioxidant activities (Abdel-Lateff et al., 2002).
  • Conversion of Chirality :

    • Research on the conversion of C-centrochirality of a 3,4-dihydro-2H-1,1′-binaphthalen-1-ol to axial chirality of a 3,4-dihydro-1,1′-binaphthalene revealed potential applications in stereochemistry and chiral synthesis (Hattori et al., 2001).
  • Two-Photon Absorption in Photoresists :

    • The use of 2-diazo-1(2H)-naphthalenone, a component of positive photoresists, demonstrated the potential of nonresonant two-photon absorption of NIR radiation in photolithographic processes (Urdabayev & Popik, 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPARVFTQANAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300320
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-

CAS RN

53863-68-6
Record name NSC135932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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